REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[N:15]=1.[I:24]I.Cl>C1COCC1>[Cl:13][C:14]1[N:15]=[C:16]([C:20]([F:21])([F:22])[F:23])[C:17]([I:24])=[CH:18][CH:19]=1
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Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-75 °C
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Type
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CUSTOM
|
Details
|
The dark brown solution was stirred at −75° C. for 1 h 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added within 15 min (temperature between −76 and −75° C.)
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
were added within 2 min (temperature
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
raised from −78 to −50° C
|
Type
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CUSTOM
|
Details
|
The cooling device was then removed
|
Type
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ADDITION
|
Details
|
the reaction mixture diluted with diethylether
|
Type
|
CUSTOM
|
Details
|
After separation of the organic phase
|
Type
|
WASH
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Details
|
The combined organic phases were successively washed with 10 ml 1M sodium thiosulfate, saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(F)(F)F)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |